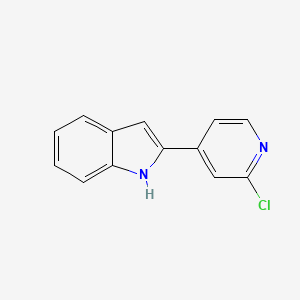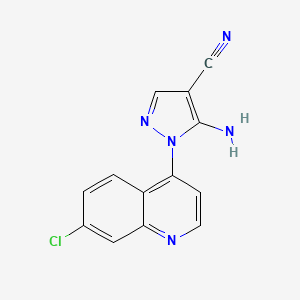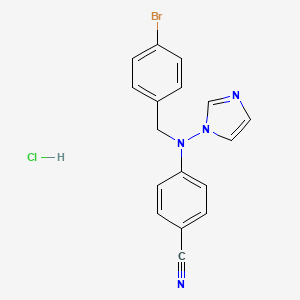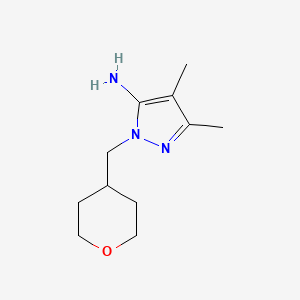
2-(2-chloropyridin-4-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloropyridin-4-yl)-1H-indole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chlorine atom at the 2-position and an indole moiety at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloropyridin-4-yl)-1H-indole typically involves the coupling of 2-chloropyridine with an indole derivative. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2-chloropyridine with an indole boronic acid in the presence of a palladium catalyst and a base.
Reaction Conditions:
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
Base: Potassium carbonate (K₂CO₃)
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
2-(2-chloropyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(2-chloropyridin-4-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation by binding to their active sites and preventing substrate access.
類似化合物との比較
Similar Compounds
- 2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione
- (2-chloropyridin-4-yl)methanamine hydrochloride
- (2-chloropyridin-4-yl)methanol
Uniqueness
2-(2-chloropyridin-4-yl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of novel compounds with specific biological activities or material properties.
特性
分子式 |
C13H9ClN2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
2-(2-chloropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C13H9ClN2/c14-13-8-10(5-6-15-13)12-7-9-3-1-2-4-11(9)16-12/h1-8,16H |
InChIキー |
JNVRDGBUNANWFZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC(=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
![2-[(3-Nitrophenyl)methyl]-6-phenylpyridazin-3-one](/img/structure/B13891157.png)





![3,4,5-Trihydroxy-6-[2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid](/img/structure/B13891194.png)
![1,1-Dimethylethyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]carbamate](/img/structure/B13891201.png)

![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)
![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)
